molecular formula C18H20FN7O B6014173 1-(3-fluoro-4-methylphenyl)-3-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea

1-(3-fluoro-4-methylphenyl)-3-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea

Cat. No.: B6014173
M. Wt: 369.4 g/mol
InChI Key: CYBPGTGDLCPJTH-UHFFFAOYSA-N
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Description

1-(3-fluoro-4-methylphenyl)-3-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluoro-substituted phenyl ring, a pyrazolyl-pyrimidinyl moiety, and a urea linkage, which collectively contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoro-4-methylphenyl)-3-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Fluoro-Methylphenyl Intermediate:

    Synthesis of the Pyrazolyl-Pyrimidinyl Intermediate:

    Coupling of Intermediates:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-fluoro-4-methylphenyl)-3-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro-substituted phenyl ring or the pyrazolyl-pyrimidinyl moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide, and electrophiles like alkyl halides.

Major Products Formed:

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives, azides, or alkylated products.

Scientific Research Applications

1-(3-fluoro-4-methylphenyl)-3-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methylphenyl)-3-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects or biological responses.

Comparison with Similar Compounds

  • 1-(3-chloro-4-methylphenyl)-3-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea
  • 1-(3-fluoro-4-ethylphenyl)-3-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea
  • 1-(3-fluoro-4-methylphenyl)-3-(2-{[2-methyl-6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea

Comparison: 1-(3-fluoro-4-methylphenyl)-3-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea stands out due to the presence of the fluoro-substituted phenyl ring, which imparts unique electronic and steric properties. This influences its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN7O/c1-12-4-5-14(10-15(12)19)25-18(27)21-8-7-20-16-11-17(24-13(2)23-16)26-9-3-6-22-26/h3-6,9-11H,7-8H2,1-2H3,(H,20,23,24)(H2,21,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBPGTGDLCPJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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